molecular formula C6H15NO3S B13205147 2-Methoxy-N,2-dimethylpropane-1-sulfonamide

2-Methoxy-N,2-dimethylpropane-1-sulfonamide

Cat. No.: B13205147
M. Wt: 181.26 g/mol
InChI Key: SMSVAVHYVACEMW-UHFFFAOYSA-N
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Description

2-Methoxy-N,2-dimethylpropane-1-sulfonamide is an organic compound with the molecular formula C₆H₁₅NO₃S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a methoxy and dimethylpropane moiety. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N,2-dimethylpropane-1-sulfonamide typically involves the reaction of 2-methoxypropane-1-sulfonyl chloride with dimethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: 2-4 hours

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:

    Reactant Preparation: Large quantities of 2-methoxypropane-1-sulfonyl chloride and dimethylamine are prepared.

    Reaction: The reactants are mixed in a reactor with a suitable solvent and base.

    Purification: The product is purified using techniques such as distillation or crystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N,2-dimethylpropane-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution Reactions: Formation of substituted sulfonamides.

    Oxidation: Formation of sulfonic acids or other oxidized derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Hydrolysis: Formation of sulfonic acids and amines.

Scientific Research Applications

2-Methoxy-N,2-dimethylpropane-1-sulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-N,2-dimethylpropane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the methoxy and dimethylpropane moieties can influence the compound’s lipophilicity and membrane permeability, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-N,2-dimethylpropane-1-sulfonamide
  • N-Methyl-2-methoxypropane-1-sulfonamide
  • 2-Methoxy-N,2-dimethylbutane-1-sulfonamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C6H15NO3S

Molecular Weight

181.26 g/mol

IUPAC Name

2-methoxy-N,2-dimethylpropane-1-sulfonamide

InChI

InChI=1S/C6H15NO3S/c1-6(2,10-4)5-11(8,9)7-3/h7H,5H2,1-4H3

InChI Key

SMSVAVHYVACEMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CS(=O)(=O)NC)OC

Origin of Product

United States

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